Product packaging for O-Methylisourea-13C hydrochloride(Cat. No.:CAS No. 287389-40-6)

O-Methylisourea-13C hydrochloride

Cat. No.: B1611753
CAS No.: 287389-40-6
M. Wt: 111.53 g/mol
InChI Key: MUDVUWOLBJRUGF-CGOMOMTCSA-N
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Description

O-Methylisourea-13C hydrochloride is a useful research compound. Its molecular formula is C2H7ClN2O and its molecular weight is 111.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7ClN2O B1611753 O-Methylisourea-13C hydrochloride CAS No. 287389-40-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl carbamimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H/i2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDVUWOLBJRUGF-CGOMOMTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C](=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584061
Record name Methyl (~13~C)carbamimidate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287389-40-6
Record name Methyl (~13~C)carbamimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Methylisourea-13C hydrochloride
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Synthetic Methodologies for ¹³c Isotopically Labeled O Methylisourea Hydrochloride

Strategies for Site-Specific ¹³C Isotopic Incorporation

The primary goal in synthesizing this compound is to ensure the ¹³C isotope is placed exclusively at the desired carbon atom. This requires a synthetic pathway where the isotopic label, introduced via a specific precursor, is retained at its designated position throughout the reaction sequence without scrambling.

The selection of the starting material is the most critical step in the synthesis of an isotopically labeled compound. The precursor must contain a ¹³C atom at a position that will become the target carbon in the final product. For this compound, the most logical and efficient precursors are those where the central carbon of the isourea backbone is already labeled. The primary candidates are [¹³C]cyanamide and [¹³C]urea, which are available with high isotopic purity. sigmaaldrich.comgoogle.com

The choice between these precursors can depend on factors such as commercial availability, cost, and the specific synthetic route preferred. For instance, ¹³C-labeled urea is often used in diagnostic applications like breath tests for Helicobacter pylori infection and is thus produced on a relatively large scale. nih.govnih.gov13cubt.com The design of the synthesis leverages these simple building blocks to construct the more complex isourea structure.

Table 1: Potential ¹³C-Labeled Precursors for Synthesis This table is interactive. Click on the headers to sort.

Precursor Name Chemical Formula Isotopic Purity (Typical) Key Role
[¹³C]Cyanamide H₂N¹³CN ≥ 98 atom % ¹³C Direct source of the N-¹³C-N backbone
[¹³C]Urea (NH₂)₂¹³CO ≥ 99 atom % ¹³C Source of the ¹³C=O group, later converted to isourea

Two primary pathways have been established for the synthesis of unlabeled O-methylisourea and are directly adaptable for the ¹³C-labeled version.

Pathway A: From [¹³C]Cyanamide

This is a direct and widely cited method for preparing O-methylisourea salts. orgsyn.orggoogle.com The synthesis proceeds as follows:

Reaction Initiation: A solution of [¹³C]cyanamide in anhydrous methanol (B129727) is prepared.

Acid-Catalyzed Addition: Anhydrous hydrogen chloride (HCl) gas is passed through the methanolic solution. The reaction is typically maintained at or below room temperature using external cooling, as it is exothermic.

Product Formation: The acid catalyzes the addition of methanol across the nitrile group of [¹³C]cyanamide. The nitrogen atoms are protonated by the HCl, leading to the direct formation of O-Methylisourea-13C as its hydrochloride salt.

Isolation: The product precipitates from the solution and can be isolated by filtration.

Pathway B: From [¹³C]Urea

An alternative route involves the methylation of [¹³C]urea. orgsyn.orggoogle.com

Methylation: [¹³C]Urea is reacted with a methylating agent, such as dimethyl sulfate (B86663), often in the presence of an acid.

Rearrangement and Salt Formation: The reaction proceeds to form the O-methylisourea salt. This method can sometimes be a two-process reaction where the initial methylation is followed by a workup to yield the desired salt. google.com

Conversion to Hydrochloride: If the initial product is a sulfate salt, it can be converted to the hydrochloride salt through standard ion exchange or precipitation methods.

The cyanamide pathway is often preferred for laboratory-scale synthesis due to its straightforward nature and high yields. orgsyn.org

Table 2: Comparison of Synthetic Pathways This table is interactive. Click on the headers to sort.

Feature Pathway A ([¹³C]Cyanamide) Pathway B ([¹³C]Urea)
Starting Material [¹³C]Cyanamide, Methanol, HCl [¹³C]Urea, Dimethyl Sulfate, Acid
Key Transformation Acid-catalyzed addition of methanol to a nitrile Methylation of urea
Number of Steps Typically one pot Can be a multi-step process
Advantages Direct, high yield, well-documented Utilizes a common ¹³C precursor
Disadvantages [¹³C]Cyanamide can be less common than [¹³C]urea May involve more hazardous reagents (dimethyl sulfate)

Chemical Reaction Optimization for Isotopic Yield and Purity

Maximizing the incorporation of the isotopic label and ensuring the chemical purity of the final product are paramount. This is achieved through careful control of reaction conditions and rigorous purification.

The reaction conditions are critical for ensuring the synthesis proceeds efficiently and with high fidelity. For the cyanamide-based synthesis, temperature control is essential. The reaction is exothermic, and maintaining a low temperature (between -10°C and room temperature) with external cooling prevents the formation of byproducts and the potential for decomposition. orgsyn.orggoogle.com

The acid, typically HCl or H₂SO₄, acts as a catalyst. In the synthesis of the hydrochloride salt, anhydrous HCl gas serves both as the catalyst and the source of the counter-ion, which is an efficient approach. orgsyn.org The amount of acid used is crucial; a sufficient amount must be present to drive the reaction to completion.

Table 3: Optimized Reaction Conditions for the Cyanamide Pathway This table is interactive. Click on the headers to sort.

Parameter Condition Rationale
Temperature -10°C to Room Temperature Controls exothermic reaction, minimizes side products
Solvent Anhydrous Methanol Acts as a reactant and solvent; must be anhydrous to prevent hydrolysis
Catalyst Anhydrous Hydrogen Chloride (gas) Catalyzes methanol addition and provides the hydrochloride counter-ion
Reaction Time Varies (until precipitation is complete) Ensures complete conversion to the product

The final purity of this compound is critical for its use in subsequent research. The crude product obtained from the reaction is typically purified by recrystallization. orgsyn.org

Crystallization: Boiling methanol is a suitable solvent for recrystallization. The crude product is dissolved in a minimal amount of hot methanol and allowed to cool slowly, often to 0°C or below, to induce the formation of pure crystals.

Washing: The filtered crystals are washed with a small amount of ice-cold methanol to remove any soluble impurities without dissolving a significant amount of the product.

Drying: The product is known to be hygroscopic. Therefore, it must be dried thoroughly in a vacuum desiccator, often over a strong desiccant like phosphorus pentoxide, to remove residual solvent and atmospheric moisture. orgsyn.org

The purity of the final product is typically assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) can confirm chemical purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and verify the isotopic enrichment. rsc.orgnih.gov

Preparation of Functionally Modified ¹³C-Labeled Derivatives for Research (e.g., freebase forms)

For certain applications, the freebase form of O-Methylisourea-13C is required. The hydrochloride salt can be readily converted to the freebase by treatment with a suitable base. A documented method involves treating an aqueous solution of the salt with a strong base, such as powdered potassium hydroxide (B78521) or sodium methoxide (B1231860) in methanol. orgsyn.org The freebase is then typically extracted into an organic solvent like ether. This conversion must be handled carefully as the freebase can be less stable than its hydrochloride salt.

Differential Isotopic Labeling Strategies for Relative and Absolute Protein Quantification

Quantitative proteomics is essential for understanding the dynamic nature of cellular processes, enabling the comparison of protein abundance across different biological states. Stable isotope labeling, coupled with mass spectrometry, provides a powerful framework for achieving precise and reproducible quantification.

A prominent strategy in quantitative proteomics involves the chemical modification of peptides with isotopic labels. O-Methylisourea-¹³C hydrochloride is employed in a reaction known as guanidination, which specifically targets the primary amino groups of lysine (B10760008) residues within a protein or peptide sequence. This reaction converts the lysine side chain into a homoarginine residue, incorporating a stable, heavy ¹³C isotope in the process.

This labeling introduces a precise and predictable mass shift in the modified peptides. For relative quantification, two samples (e.g., control and treated) can be differentially labeled. One sample is treated with the natural abundance ("light") O-methylisourea, while the other is treated with O-Methylisourea-¹³C hydrochloride ("heavy"). The samples are then mixed, digested, and analyzed together by mass spectrometry. The relative abundance of a specific peptide in the two original samples is determined by comparing the signal intensities of the "light" and "heavy" isotopic peak pairs. This method leverages the principle that chemically identical peptides with different isotopic compositions co-elute during liquid chromatography and exhibit similar ionization efficiencies, allowing for accurate quantification. nih.govnih.gov For absolute quantification, a known quantity of a synthetic peptide, heavily labeled with ¹³C-guanidination, can be used as an internal standard to determine the exact amount of the corresponding endogenous peptide in a sample. nih.gov

The integration of ¹³C-guanidination into proteomic workflows is a streamlined process compatible with standard analytical platforms. nih.govresearchgate.net A typical workflow begins with the extraction and subsequent enzymatic digestion of proteins from a biological sample, commonly using trypsin. Following digestion, the resulting peptide mixture is subjected to the chemical labeling reaction with O-Methylisourea-¹³C hydrochloride.

The labeled peptides are then separated using high-performance liquid chromatography (LC), which separates peptides based on their physicochemical properties, reducing the complexity of the mixture before it enters the mass spectrometer. The eluent from the LC column is then ionized and analyzed by a mass spectrometer. Two common configurations are:

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Peptides are typically ionized by electrospray ionization (ESI) and analyzed in a tandem mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptide ions (MS1 scan), then selects specific ions for fragmentation and measures the m/z of the resulting fragment ions (MS2 scan) to determine the peptide's sequence. nih.govcncb.ac.cn

LC-MALDI-MS (Liquid Chromatography-Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry): The eluent from the LC is mixed with a matrix and spotted onto a target plate. The peptides are then ionized by a laser in the MALDI source before mass analysis. researchgate.net This setup can uncouple the chromatography from the mass analysis, allowing for more detailed investigation of specific samples.

The conversion of lysine to homoarginine is beneficial in these workflows as homoarginine's properties are similar to arginine, leading to predictable and robust chromatographic performance.

Mechanistic Investigations of Protein Modification via ¹³C-Labeled Guanidination

Understanding the chemical basis and analytical consequences of ¹³C-guanidination is crucial for its effective application and for the accurate interpretation of the resulting data.

The guanidination reaction with O-methylisourea exhibits a high degree of specificity for primary amines under controlled, typically alkaline, pH conditions. In the context of peptides generated by tryptic digestion, the primary targets for this modification are the ε-amino group on the side chain of lysine residues and the α-amino group at the N-terminus of each peptide. nih.gov The reaction proceeds via a nucleophilic attack of the unprotonated amine on the reagent, leading to the formation of a stable guanidinium (B1211019) group. The ε-amino group of lysine is generally the most reactive site for this modification. nih.gov This high specificity is advantageous as it results in a uniform and predictable labeling pattern, simplifying subsequent data analysis.

The conversion of lysine to its ¹³C-labeled homoarginine analogue has a significant and often beneficial impact on how peptides fragment within the mass spectrometer. This chemical modification increases the basicity and proton affinity of the modified residue. nih.gov This change influences the fragmentation pathways in tandem mass spectrometry, which is used for peptide sequencing:

Improved Sequence Coverage: In techniques like Electron Transfer Dissociation (ETD), the increased basicity at the modified lysine site can lead to a significant enhancement in peptide sequence coverage. This results in more complete fragmentation along the peptide backbone, providing more robust and reliable peptide identifications. nih.gov

Predictable Fragmentation: The presence of the highly basic guanidinium group can direct fragmentation in Collision-Induced Dissociation (CID), often leading to the generation of a more complete and predictable series of fragment ions (b- and y-ions).

Diagnostic Ions: Modified amino acids can produce specific diagnostic ions or exhibit characteristic neutral losses upon fragmentation. The analysis of these features can increase the confidence in identifying a peptide as being guanidinated at a specific site. nih.gov

This altered fragmentation behavior can be leveraged to improve both the accuracy of protein identification and the characterization of its structure.

Table 1: Effects of ¹³C-Guanidination on Mass Spectrometry Analysis
ParameterEffect of ¹³C-GuanidinationRationale / Benefit
Peptide MassIntroduces a precise, known mass shift due to the ¹³C label.Enables differential labeling for relative and absolute quantification. nih.gov
Residue BasicityIncreases the basicity of the modified lysine (now homoarginine). nih.govEnhances proton affinity, influencing fragmentation.
Peptide Fragmentation (ETD)Significantly increases peptide sequence coverage. nih.govMore complete fragmentation leads to more reliable peptide identification.
Peptide Fragmentation (CID)Promotes formation of predictable b- and y-ion series.Simplifies spectral interpretation for sequencing.
Diagnostic FeaturesCan generate specific diagnostic ions or neutral losses. nih.govIncreases confidence in the identification of modified peptides.

Applications in Proteome-Wide Profiling and Post-Translational Modification Characterization

The robustness of ¹³C-guanidination makes it a valuable tool for large-scale proteomic studies. In proteome-wide profiling, the goal is to identify and quantify as many proteins as possible from a complex sample, such as a cell lysate or tissue homogenate. biorxiv.org By enabling accurate quantification and improving peptide identification confidence, ¹³C-guanidination facilitates comprehensive comparisons of proteomes under different conditions, revealing proteins and pathways affected by disease, drug treatment, or environmental stimuli. mdpi.com

Facilitation of Protein Identification and Sequence Confirmation

The chemical modification of proteins with this compound significantly enhances the confidence of protein identification and sequence analysis using mass spectrometry. The process involves the specific reaction of O-methylisourea with the ε-amino group of lysine residues, converting them into homoarginine residues. acs.orgnih.gov This conversion has several benefits for protein characterization.

The guanidination reaction introduces a predictable mass shift in the modified peptides. When O-Methylisourea-¹³C hydrochloride is used, the incorporation of a single ¹³C atom results in a specific mass increase, allowing for the clear differentiation of labeled peptides from their unlabeled counterparts in a mass spectrum. sigmaaldrich.com This known mass shift serves as a reliable marker for peptides containing lysine.

Furthermore, the conversion of lysine to homoarginine alters the peptide's fragmentation pattern during tandem mass spectrometry (MS/MS). Arginine and homoarginine-containing peptides tend to produce a strong signal for y-type fragment ions in collision-induced dissociation (CID), which simplifies the resulting spectrum. nih.gov This simplified fragmentation pattern can make it easier to deduce the amino acid sequence of the peptide, thereby improving the certainty of peptide and, consequently, protein identification. While the reaction is highly specific for the ε-amino group of lysine, studies have shown that under certain conditions, it can also react with the α-amino group at the N-terminus of a peptide, which must be considered during data analysis. acs.orgnih.gov

The specificity of the guanidination reaction is crucial, particularly when analyzing complex samples like protein digests from cells or tissues. nih.gov By targeting lysine residues, this compound helps to reduce the complexity of the sample while adding a layer of information that confirms the presence and location of lysine within a protein's sequence.

Quantitative Analysis of Protein Expression and Turnover in Research Models

This compound is a valuable reagent for quantitative proteomics, enabling researchers to measure changes in protein abundance and to study the dynamics of protein synthesis and degradation (turnover). nih.govnih.gov This is achieved through stable isotope labeling strategies where the ¹³C-labeled reagent creates a "heavy" version of a peptide that can be distinguished from the natural "light" version by a mass spectrometer. nih.govfenyolab.org

For relative protein quantitation, a common approach involves comparing two or more different biological samples (e.g., treated vs. untreated cells). One sample is derivatized with unlabeled ("light") O-methylisourea, while the other is labeled with "heavy" this compound. The samples are then mixed and analyzed together by mass spectrometry. fenyolab.org Peptides from the two samples will appear as pairs of peaks separated by a specific mass difference corresponding to the ¹³C label. The ratio of the intensities of the heavy and light peaks for a given peptide directly reflects the relative abundance of that protein in the original samples. nih.govresearchgate.net This chemical labeling approach is an alternative to metabolic labeling methods like SILAC. nih.gov

This technique is also instrumental in studying protein turnover. bohrium.com By introducing the ¹³C label at a specific time point (a "pulse"), researchers can track the rate of incorporation of the label into newly synthesized proteins and the rate of disappearance of pre-existing, unlabeled proteins. nih.gov For example, a study on Saccharomyces cerevisiae used ¹³C-labeled substrates to quantify protein turnover rates, demonstrating how such methods can reveal important differences in cellular physiology between different strains. nih.gov Similarly, a method called Turnover and Replication Analysis by Isotope Labeling (TRAIL), while using a ¹⁵N label, illustrates the principle of using isotopic labeling to simultaneously measure protein and cell lifetimes in live animals, a concept applicable to ¹³C labeling strategies. nih.gov

The success of these quantitative experiments relies on achieving a complete reaction. The efficiency of the guanidination reaction is influenced by several factors, including pH, the ratio of the reagent to the protein, and the reaction time. nih.govresearchgate.net Optimizing these conditions is essential for accurate quantification. documentsdelivered.com

Interactive Data Table 1: Factors Affecting the Guanidination of Lysine

This table summarizes research findings on how different reaction conditions can impact the conversion of lysine to homoarginine using O-methylisourea.

ParameterConditionObservationSource
pH pH values from 8.6 to 11.0 were tested.The conversion of lysine to homoarginine is highly dependent on pH, as the amino group needs to be deprotonated to react. Optimal conversion for various proteins is often found at a high pH, such as 10.7 or 10.8. acs.orgnih.govdocumentsdelivered.com
Reagent Ratio O-methylisourea to free lysine ratios from 1.5:1 to 1000:1 were evaluated.Increasing the excess of the guanidinating reagent generally improves the conversion rate of lysine to homoarginine. However, even at very high ratios, 100% conversion may not be achieved. acs.orgnih.gov
Reaction Time Reaction times of 1, 3, and 7 days were compared.Longer reaction times typically lead to a higher degree of conversion of lysine to homoarginine. For some proteins, incubation times of up to 144 hours (6 days) have been used to maximize the reaction. acs.orgnih.govdocumentsdelivered.com
Protein Type Different proteins such as sodium caseinate, gelatin, and soy isolate were tested.The optimal reaction conditions and the maximum achievable conversion can vary depending on the specific protein being modified. researchgate.netdocumentsdelivered.com

Interactive Data Table 2: Isotopic Labeling Strategies in Quantitative Proteomics

This table outlines common strategies for incorporating stable isotopes for quantitative analysis by mass spectrometry.

Labeling StrategyDescriptionTypical IsotopesPoint of Label IntroductionSource
Chemical Labeling A reactive, isotope-containing molecule is chemically attached to proteins or peptides. This compound is an example, targeting amine groups.¹³C, ¹⁵N, ²HAfter protein extraction and digestion (at the peptide level). nih.govresearchgate.net
Metabolic Labeling (e.g., SILAC) Cells are grown in media where standard amino acids are replaced with "heavy" isotopically labeled versions (e.g., ¹³C-lysine).¹³C, ¹⁵NDuring protein synthesis within living cells. nih.govsigmaaldrich.com
Enzymatic Labeling An enzyme is used to incorporate isotopes. For example, trypsin can incorporate ¹⁸O from heavy water into the C-terminus of peptides during digestion.¹⁸ODuring protein digestion. nih.govnih.gov

No Evidence Found for this compound in Metabolic Flux Analysis

Despite a comprehensive search of scientific literature and databases, no information was found to support the use of the chemical compound this compound in the context of 13C-Metabolic Flux Analysis (13C-MFA) or metabolic tracing.

The requested article, which was to be structured around the applications of this compound in 13C-MFA, cannot be generated due to the absence of any research findings or theoretical frameworks detailing its use in this field.

Extensive searches were conducted to identify any studies or publications that utilize this compound as a labeled substrate for tracing metabolic pathways. These searches included inquiries into its application in:

The design of 13C-labeled substrate feeding experiments.

Computational algorithms for metabolic flux determination.

Tracing carbon flow through central carbon metabolism, such as the TCA cycle and glycolysis.

The identification of metabolic pathway branch points.

Investigating metabolic rewiring in various research models.

The search results consistently provided general information about 13C-MFA, detailing the use of common tracers like ¹³C-glucose and ¹³C-glutamine. However, no mention of this compound was found in connection with these methodologies.

Therefore, it is concluded that this compound is not a recognized or documented tracer for use in 13C-Metabolic Flux Analysis. As such, the specific content requested for the article outline cannot be produced.

Insights into Metabolic Rewiring in Research Models

Characterization of Metabolic Adaptations in Differentiated Cells and Specific Biological States

¹³C tracer analysis is instrumental in understanding how cellular metabolism adapts during processes like cell differentiation and in response to different biological conditions. frontiersin.org By tracing the flow of ¹³C-labeled nutrients, researchers can gain insights into the metabolic reprogramming that accompanies these changes. nih.gov

For instance, studies on human CD8+ T cell differentiation have utilized ¹³C tracing to reveal metabolic checkpoints. frontiersin.org Naïve T cells in a quiescent state show suppressed glucose oxidation, while activation and differentiation lead to a shift towards aerobic glycolysis to meet the biosynthetic demands of proliferation. frontiersin.org Similarly, in adipocytes, ¹³C-MFA has been used to quantify the metabolic reprogramming that occurs under hypoxic conditions, revealing a redirection of glucose metabolism and altered glutamine metabolism. nih.gov

Research has also explored metabolic shifts in cancer cells. By using ¹³C-labeled glucose, scientists can observe how cancer-associated metabolic changes directly impact the allocation of glucose to processes like the synthesis of aberrant cell membrane glycans. biorxiv.orgnih.gov This provides a direct link between altered nutrient metabolism and the changes in cellular components that contribute to cancer progression. nih.gov

A "deep labeling" method, which employs a custom medium with extensively ¹³C-labeled precursors, allows for the identification of hundreds of endogenous metabolites and the distinction between active and inactive pathways in human cells. nih.gov This technique has shown that in HCT116 cancer cells, proteins and nucleic acids are almost entirely synthesized de novo from medium nutrients, while lipids are partially sourced from serum. nih.gov

These studies highlight the power of ¹³C tracing to elucidate the metabolic underpinnings of various cellular states and adaptations.

Unveiling Novel Metabolic Pathways and Bottleneck Steps

Beyond characterizing known pathways, ¹³C tracer experiments are pivotal in the discovery of novel metabolic routes and the identification of metabolic bottlenecks. nih.gov By designing experiments with specific ¹³C-labeled substrates, researchers can reveal unique enzyme activities and pathways without needing to conduct a complex analysis of the entire central metabolism. nih.gov

The analysis of labeling patterns in key metabolites, such as proteinogenic amino acids, can provide significant information about the functions of central metabolic pathways. nih.gov For example, specific labeling patterns in serine can indicate the activity of the Entner-Doudoroff pathway when [1-¹³C]glucose is used as a tracer. nih.gov

Tracer-based metabolomics allows for the quantitative analysis of metabolic phenotypes by tracking the isotopomer distributions of ¹³C from a labeled precursor. escholarship.org This can help to understand processes like the partial synthesis of proteins through glucose consumption and identify signature proteins that show significant differences in glucose utilization. escholarship.org

The selection of the isotopic tracer is a critical aspect of designing these experiments, as it determines which fluxes can be resolved and with what sensitivity. researchgate.netnih.gov For instance, [1,2-¹³C₂]glucose is often optimal for analyzing glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-¹³C₅]glutamine is preferred for studying the tricarboxylic acid (TCA) cycle. nih.gov The strategic choice of tracers allows researchers to probe specific reactions and pathways with greater precision. nih.gov

Integration with Advanced Analytical Platforms for Metabolite Labeling Analysis (e.g., GC-MS, LC-MS)

The analysis of ¹³C labeling patterns in metabolites relies heavily on the integration of stable isotope tracing with advanced analytical platforms, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govyoutube.com These techniques are essential for accurately measuring the mass isotopomer distributions (MIDs) of metabolites. nih.gov

GC-MS is a frequently used technology for ¹³C flux measurements. nih.govresearchgate.net In this method, metabolites are typically derivatized to make them volatile before being separated by gas chromatography and detected by mass spectrometry. nih.gov Analysis of the fragment ions generated by electron ionization (EI) provides information about the positions of ¹³C atoms within the metabolite's carbon backbone, which enhances the precision of flux estimations. shimadzu.com GC-MS has been successfully used to analyze labeling patterns in protein-bound amino acids from biomass hydrolysates to gain quantitative metabolic knowledge. nih.gov

LC-MS has emerged as a powerful and widely used technique in metabolomics due to its broad metabolic coverage and high sensitivity. youtube.com The combination of Ultra-High-Performance Liquid Chromatography (UHPLC) with high-resolution mass spectrometry, such as Orbitrap MS, is particularly potent for detecting and characterizing metabolites in complex biological samples. nih.gov LC-MS is crucial for analyzing a wide range of metabolites that are not amenable to GC-MS without derivatization. youtube.com Isotopic ratio outlier analysis (IROA), an LC-MS-based strategy, utilizes samples labeled with different percentages of ¹³C to distinguish biological signals from artifacts and to determine the number of carbon atoms in a metabolite, which significantly aids in its identification. frontiersin.org

Both GC-MS and LC-MS platforms are integral to the ¹³C-MFA workflow, enabling the precise measurements required for computational modeling and the ultimate quantification of metabolic fluxes. nih.govshimadzu.com The data generated from these platforms provide the foundation for understanding the intricate workings of cellular metabolism.

Foundational Role of O Methylisourea As a Synthetic and Derivatization Reagent

O-Methylisourea itself is a valuable reagent in organic synthesis. patsnap.com It serves as a precursor for the synthesis of various heterocyclic compounds, including guanidines, imidazoles, and pyrimidines, many of which exhibit significant biological activity and are used in the development of pharmaceuticals and pesticides. patsnap.com The salts of O-methylisourea, such as the hydrochloride or sulfate (B86663), are often used due to the instability of the free base. patsnap.comnih.gov

A significant application of O-methylisourea is in the derivatization of amino acids, particularly for the determination of reactive lysine (B10760008) in food and feed science. acs.org The reagent specifically reacts with the ε-amino group of lysine to form homoarginine, a stable derivative that can be quantified. acs.org This reaction is crucial for assessing the nutritional quality of proteins. O-Methylisourea and its salts also find use as methylating agents in various chemical reactions. google.com

Specific Advantages Conferred by ¹³c Isotopic Enrichment in Advanced Investigations

The incorporation of a Carbon-13 (¹³C) isotope into the O-methylisourea molecule to create O-Methylisourea-13C hydrochloride offers several distinct advantages for researchers. While the natural abundance of ¹³C is only about 1.1%, enrichment to 99 atom % ¹³C dramatically enhances the signal in analytical techniques. nih.govsigmaaldrich.com

Key Advantages of ¹³C Labeling:

Enhanced NMR Sensitivity: The low natural abundance of ¹³C makes it challenging to detect in NMR spectroscopy. nih.gov Isotopic enrichment significantly boosts the signal, allowing for more detailed structural and dynamic studies. nih.govfrontiersin.org

Improved Mass Spectrometry Analysis: In mass spectrometry, the ¹³C label results in a predictable mass shift (M+1), which allows for the clear differentiation of the labeled molecule from its unlabeled counterpart and from background noise. sigmaaldrich.comrsc.org This is particularly useful in complex biological matrices.

Accurate Quantification: ¹³C-labeled compounds are considered ideal internal standards in quantitative mass spectrometry. rsc.orgukisotope.com They co-elute with the unlabeled analyte and exhibit similar ionization efficiency, correcting for matrix effects and improving the accuracy and reproducibility of measurements. rsc.orgukisotope.com

Elucidation of Reaction Mechanisms: By tracking the position of the ¹³C atom in the products of a reaction, chemists can gain definitive insights into the underlying reaction mechanism. pressbooks.pub

Metabolic Flux Analysis: In biochemical studies, ¹³C-labeled substrates allow researchers to trace the flow of carbon atoms through metabolic pathways, providing quantitative data on the rates of different reactions within a cell or organism. fiveable.me

Scope and Objectives of Research Utilizing O Methylisourea 13c Hydrochloride

The research applications of O-Methylisourea-13C hydrochloride are centered on its role as a labeled derivatization agent and a tracer in metabolic and mechanistic studies.

Primary Research Objectives:

Quantitative Proteomics: In proteomics, this compound can be used to label the guanidino groups of arginine residues or to convert lysine (B10760008) residues to ¹³C-labeled homoarginine. This enables the precise quantification of proteins and the identification of post-translational modifications.

Metabolomics and Nutrient Tracing: By introducing this compound into biological systems, researchers can trace the metabolic fate of the methylisourea group or the carbon atom itself. This is valuable for studying the metabolism of nitrogen-containing compounds and one-carbon units.

Mechanistic Studies in Organic and Enzymatic Reactions: The ¹³C label serves as a powerful probe to investigate the detailed step-by-step mechanisms of chemical and enzymatic reactions involving O-methylisourea or related guanidinating agents.

Chemical and Physical Properties

Below are interactive tables detailing some of the key properties of this compound.

Table 1: General and Chemical Information You can sort the data by clicking on the headers.

Property Value Source
Chemical Formula CH₃O¹³C(=NH)NH₂ · HCl sigmaaldrich.com
Molecular Weight 111.54 g/mol sigmaaldrich.comscbt.comsigmaaldrich.com
CAS Number 287389-40-6 sigmaaldrich.comscbt.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.comscientificlabs.com
Physical Form Solid sigmaaldrich.com
Melting Point 122-132 °C sigmaaldrich.com

| InChI Key | MUDVUWOLBJRUGF-CGOMOMTCSA-N | sigmaaldrich.com |

Table 2: Compound Identifiers You can sort the data by clicking on the headers.

Identifier Type Identifier Source
MDL Number MFCD01075570 sigmaaldrich.comsigmaaldrich.com
PubChem Substance ID 24872809 sigmaaldrich.comsigmaaldrich.com
UNSPSC Code 12352101 sigmaaldrich.comsigmaaldrich.com

| ChemSpider ID | this compound | chemspider.com |

An in-depth examination of the synthetic approaches for producing this compound reveals a landscape rooted in established organic chemistry principles, adapted for the precise incorporation of a stable isotope. This isotopically labeled compound is a valuable tool in various research fields, particularly in mechanistic studies and as a precursor for the synthesis of more complex labeled molecules. The methodologies for its preparation focus on the strategic use of 13C-enriched starting materials and the optimization of reaction conditions to ensure high isotopic purity and yield.

Sophisticated Spectroscopic Investigations Utilizing 13c Enrichment

Applications of ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Probing

The presence of a ¹³C-labeled carbon atom in O-methylisourea hydrochloride significantly enhances its utility in NMR spectroscopy, a technique that provides detailed information about the chemical environment of atomic nuclei.

High-Resolution ¹³C NMR for Characterizing Molecular Architecture in Complex Research Samples

High-resolution ¹³C NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. In the context of O-Methylisourea-¹³C hydrochloride, the labeled carbon provides a distinct and highly sensitive signal, facilitating its identification and characterization even in complex biological or chemical matrices. The chemical shift of the ¹³C-labeled isourea carbon is anticipated to be in the range of 160-170 ppm, a region typical for guanidinium (B1211019) and related imino carbons. researchgate.net This distinct chemical shift allows for the unambiguous assignment of this carbon, differentiating it from other carbon environments within a sample.

In complex research samples, where numerous signals might overlap, the enhanced signal intensity of the ¹³C-labeled carbon in O-methylisourea hydrochloride allows for its clear detection. This is particularly advantageous in studies where O-methylisourea is used as a reagent to modify other molecules, such as proteins or other biomolecules. The appearance of the characteristic ¹³C signal confirms the successful incorporation of the O-methylisourea moiety and provides a spectroscopic handle to study the modified molecule. For instance, in the study of post-translational modifications, the distinct ¹³C signal would allow researchers to monitor the site and extent of protein guanidination.

Utilization of ¹³C Spin-Coupling Patterns for Isotope Distribution Analysis

The analysis of spin-spin coupling patterns between the ¹³C-labeled carbon and adjacent nuclei, such as ¹H, ¹⁵N, or even other ¹³C atoms in doubly labeled molecules, provides invaluable information about the connectivity and structure of the molecule. The measurement of one-bond, two-bond, and three-bond coupling constants (¹J, ²J, and ³J) can help to confirm the molecular structure and determine the conformation of the molecule.

For O-Methylisourea-¹³C hydrochloride, the one-bond coupling between the ¹³C-labeled carbon and directly attached ¹⁵N atoms (in a doubly labeled isotopologue) would be a direct confirmation of the C-N bond. nih.govrsc.org The magnitude of this coupling constant can also provide insights into the hybridization and electronic environment of the C-N bond. Similarly, long-range couplings, such as the two-bond coupling to the methoxy (B1213986) protons (²JCH) and the three-bond coupling to the amino protons (³JCH), can be used to further confirm the structure and study conformational preferences. In isotopically enriched samples, the analysis of these coupling patterns allows for a detailed mapping of the isotope distribution within the molecule and any products derived from it.

Isotopomer Analysis by ¹³C NMR for Quantitative Metabolic Assessments

While O-methylisourea is not a naturally occurring metabolite, the use of O-Methylisourea-¹³C hydrochloride as a labeled precursor in specific biochemical contexts could theoretically allow for the tracing of the ¹³C label through metabolic pathways. hmdb.ca This approach, known as isotopomer analysis, is a powerful tool for understanding metabolic fluxes.

Monitoring ¹³C Enrichment in Intracellular Metabolites from Labeled Precursors

If O-Methylisourea-¹³C hydrochloride were to be metabolized by a biological system, the ¹³C label would be incorporated into downstream metabolites. ¹³C NMR spectroscopy can be used to monitor the appearance and buildup of this label in various intracellular compounds over time. nih.govmasonaco.org By tracking the specific positions of the ¹³C label within these metabolites, it is possible to delineate the metabolic pathways involved. The high sensitivity afforded by the ¹³C enrichment allows for the detection of even low levels of labeled metabolites, providing a detailed picture of the metabolic fate of the precursor.

Estimation of Relative Metabolic Fluxes via Isotopomer Ratios

The quantitative analysis of the distribution of ¹³C among different isotopomers of a metabolite can provide crucial information about the relative rates of different metabolic pathways. nih.gov By analyzing the ratios of different isotopomers, which are molecules that differ only in the isotopic composition of their atoms, researchers can estimate the relative fluxes through converging or branching metabolic pathways. Although direct studies using O-Methylisourea-¹³C hydrochloride for this purpose are not documented, the principle remains a powerful application of ¹³C NMR in metabolic research.

Advanced NMR Techniques for Probing Reaction Mechanisms and Molecular Dynamics in Solution and Solid State (beyond basic identification)

Beyond basic structural identification, advanced NMR techniques, when applied to ¹³C-labeled compounds like O-Methylisourea-¹³C hydrochloride, can provide deep insights into reaction mechanisms and molecular dynamics in both solution and the solid state.

In solution, techniques such as 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate the ¹³C-labeled carbon with protons that are one or more bonds away, respectively. This is instrumental in confirming the structure of reaction products where O-methylisourea is a reactant. For instance, in the synthesis of guanidine (B92328) derivatives, these techniques would definitively show the connectivity between the introduced guanidinyl group and the parent molecule. hmdb.ca

In the solid state, ¹³C NMR can reveal information about the molecular packing, polymorphism, and dynamics of O-Methylisourea-¹³C hydrochloride. researchgate.net Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of the less abundant ¹³C nucleus and provide information about the local environment of the labeled carbon. Furthermore, advanced solid-state NMR experiments can be used to measure internuclear distances and torsion angles, providing a detailed three-dimensional structure of the molecule in its solid form. Such studies are crucial for understanding the physical properties and stability of the compound.

Computational and Theoretical Approaches to O Methylisourea Chemistry

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as the foundation for understanding a molecule's intrinsic properties from first principles. For O-Methylisourea, these methods can predict its geometry, electronic landscape, and potential for interaction, all of which dictate its chemical personality. While specific computational studies on O-Methylisourea-13C hydrochloride are not extensively documented in publicly available literature, the principles can be applied to its parent compound, O-Methylisourea, as the isotopic ¹³C label primarily serves as a spectroscopic probe and has a negligible effect on electronic structure and reactivity.

Electronic Structure and Reactivity Predictions for O-Methylisourea and its Analogs

The electronic structure of a molecule is key to its reactivity. Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to calculate properties that describe this structure. researchgate.netnih.gov A molecule's reactivity can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. researchgate.netugm.ac.id MEP maps use a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. researchgate.netnih.gov For O-Methylisourea, an MEP map would likely show negative potential around the nitrogen and oxygen atoms, identifying them as sites for interaction with electrophiles or as hydrogen bond acceptors. The area around the imino carbon (=NH) would be a primary site for nucleophilic attack, a key step in its characteristic reactions.

Table 1: Calculated Molecular Properties and Descriptors for O-Methylisourea This table presents computationally derived properties for the base molecule O-Methylisourea (C₂H₆N₂O). These values provide a quantitative basis for predicting its chemical behavior.

Property/DescriptorValueSignificance
Molecular Weight74.08 g/mol Basic physical property. nih.gov
XLogP3-AA-0.4Indicates the molecule's hydrophilicity. A negative value suggests good water solubility. nih.gov
Hydrogen Bond Donor Count2The two -NH₂ protons are available for hydrogen bonding. nih.gov
Hydrogen Bond Acceptor Count2The nitrogen and oxygen atoms can accept hydrogen bonds. nih.gov
Topological Polar Surface Area59.1 ŲRelates to the molecule's ability to permeate cell membranes. nih.gov
Rotatable Bond Count1Refers to the C-O bond, allowing for conformational flexibility. nih.gov

Conformational Analysis and Intermolecular Interactions

O-Methylisourea possesses a rotatable single bond between the oxygen and the methyl group, allowing for different spatial arrangements or conformations. Computational methods can be used to perform a conformational analysis, identifying the most stable (lowest energy) three-dimensional structures. This analysis is crucial as the molecule's conformation can influence its reactivity and how it interacts with other molecules.

Intermolecular interactions, particularly hydrogen bonding, are fundamental to the behavior of O-Methylisourea in solution and in reactions. researchgate.netnih.gov With two hydrogen bond donors (-NH₂) and two potential acceptors (N and O atoms), O-Methylisourea can engage in a network of hydrogen bonds with solvent molecules or reactants. nih.gov Computational models can simulate these interactions, calculating their strength and geometric preferences, which is essential for understanding reaction mechanisms in a solvent environment. For instance, the stability of conformers can be dictated by intramolecular hydrogen bonds. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies and Rational Design of Analogues for Research Probes

Structure-Activity Relationship (SAR) studies explore how a molecule's chemical structure correlates with its biological activity or chemical reactivity. nih.gov By systematically modifying a parent structure and observing the resulting changes in function, predictive models can be built to rationally design new molecules with enhanced properties.

Predictive Models for Optimizing Reagent Selectivity and Efficiency

O-Methylisourea is a classic reagent for guanidination, the process of converting primary amines, such as the side chain of the amino acid lysine (B10760008), into guanidinium (B1211019) groups. nih.govnih.govresearchgate.net A significant challenge in this reaction is selectivity. For instance, when reacting with an amino acid, O-Methylisourea can modify the desired ε-amino group of the lysine side chain or the undesired α-amino group of the peptide backbone. nih.govwur.nl This non-specific reactivity can lead to an underestimation of available lysine in nutritional studies. wur.nl

Computational SAR models offer a path to overcoming this challenge. By building a library of virtual O-Methylisourea analogs with different substituents, researchers can calculate various molecular descriptors for each analog. These descriptors can then be correlated with experimentally observed (or computationally predicted) reaction selectivity and efficiency. Machine learning algorithms can be trained on this data to create a predictive model. jmicrobiol.or.kr Such a model could identify the key structural features that favor reaction at the ε-amino group over the α-amino group, guiding the synthesis of new, more selective guanidinating reagents for use as research probes.

Elucidating Molecular Descriptors for Biological and Chemical Reactivity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. mdpi.com These descriptors are the building blocks of SAR and Quantitative Structure-Activity Relationship (QSAR) models.

For O-Methylisourea, key descriptors include:

Electronic Descriptors: Parameters like HOMO/LUMO energies, dipole moment, and atomic charges predict the molecule's reactivity in polar reactions. A high HOMO energy suggests it can act as a nucleophile, while a low LUMO energy suggests it can be an electrophile.

Topological Descriptors: These indices quantify aspects of molecular structure like branching and connectivity. They can correlate with physical properties and reactivity.

Quantum-Chemical Descriptors: Properties such as polarizability and surface area are derived from quantum calculations and relate to the molecule's intermolecular interaction potential. nih.gov

By calculating a wide range of these descriptors for O-Methylisourea and its analogs and correlating them with observed reaction outcomes (e.g., guanidination efficiency), researchers can elucidate which molecular properties are most critical for its chemical reactivity. This understanding allows for the rational design of improved reagents.

Simulations of Reaction Mechanisms Involving O-Methylisourea (e.g., guanidination pathway)

Computational chemistry allows for the simulation of entire reaction pathways, providing a step-by-step view of how reactants are transformed into products. This is particularly valuable for elucidating complex mechanisms, such as the guanidination of a primary amine by O-Methylisourea.

Using methods based on Transition State Theory, chemists can model the reaction coordinate, which represents the lowest energy path from reactants to products. nih.govresearchgate.net This involves locating the high-energy transition state structures that connect intermediates along the pathway. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. researchgate.net

A simulation of the guanidination of a lysine side chain by O-Methylisourea would likely proceed as follows:

Nucleophilic Attack: The deprotonated primary amine of lysine acts as a nucleophile, attacking the electrophilic carbon of the isourea group.

Transition State 1: The simulation would identify the geometry and energy of the transition state for this bond-forming step.

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Proton Transfer: Intramolecular or solvent-assisted proton transfers may occur.

Transition State 2: The simulation would locate the transition state for the elimination of methanol (B129727), the leaving group.

Product Formation: The final products, homoarginine and methanol, are formed.

By calculating the energy at each stage, a complete energy profile for the reaction can be constructed. nih.gov This profile reveals the rate-determining step (the one with the highest activation energy) and provides a quantitative understanding of the reaction kinetics. Furthermore, by simulating the reaction with both the α- and ε-amino groups of lysine, the model could theoretically predict the selectivity based on the calculated activation energies for each pathway, offering a powerful tool for optimizing reaction conditions. nih.gov

Role in the Synthesis of Other Labeled Compounds and Research Reagents

Precursor in the Synthesis of 13C-Labeled Biomolecules and Complex Chemical Structures

The ability to selectively introduce a carbon-13 label into biomolecules is of paramount importance for studying their structure, function, and interactions. O-Methylisourea-13C hydrochloride provides a direct route to achieving this for specific classes of compounds.

Stable isotope labeling of peptides and proteins is a cornerstone of modern proteomics, enabling accurate quantification and identification of these biomolecules in complex mixtures. jpt.com While various methods exist for introducing isotopic labels, this compound offers a targeted approach for modifying specific amino acid residues.

The primary application in peptide chemistry is the guanidination of lysine (B10760008) residues. The ε-amino group of lysine reacts with this compound under basic conditions to form a 13C-labeled homoarginine residue. nih.gov This conversion is particularly advantageous for mass spectrometry-based proteomics. The resulting homoarginine-containing peptides exhibit improved ionization efficiency and more predictable fragmentation patterns, facilitating their detection and sequencing. nih.gov

The reaction of O-Methylisourea with the α-amino group of lysine has also been reported, which can be a consideration in experimental design. nih.gov The specificity of the guanidination reaction is influenced by the pH of the reaction medium. nih.gov

While the primary use of this compound is in peptide labeling, its potential extends to the derivatization of oligonucleotides. The reactive nature of the isourea group allows for the modification of nucleobases or the sugar-phosphate backbone, introducing a 13C label for structural and dynamic studies of nucleic acids by NMR or mass spectrometry. otsuka.co.jp However, detailed research findings specifically employing this compound for oligonucleotide synthesis are less prevalent compared to its use in peptide chemistry.

Table 1: Application of this compound in Peptide Derivatization
ApplicationTarget ResidueResulting Labeled MoietyAnalytical Benefit
Quantitative ProteomicsLysine13C-HomoarginineImproved MS signal, predictable fragmentation
Structural BiologyLysine13C-HomoarginineSite-specific isotopic label for NMR studies

O-Methylisourea and its salts are recognized as valuable precursors for the synthesis of various heterocyclic compounds, including guanidines, imidazoles, and pyrimidines. This reactivity can be harnessed to produce isotopically labeled versions of these important chemical scaffolds.

For instance, the synthesis of 13C-labeled xanthine (B1682287) derivatives, a class of compounds with significant pharmacological activity, can potentially start from this compound. The isourea moiety can serve as a building block for constructing the imidazole (B134444) portion of the xanthine ring system. By incorporating the 13C label from the outset, researchers can synthesize labeled xanthines for use in metabolic studies, drug development, and as internal standards for quantitative analysis.

Development of Novel Guanidinating Agents and Chemical Probes

The fundamental reactivity of this compound as a guanidinating agent has spurred the development of more sophisticated reagents and chemical probes. By modifying the structure of O-methylisourea, researchers can create novel tools with enhanced reactivity, selectivity, or functionality.

The introduction of the 13C label is itself a key feature in the development of these advanced reagents. For example, 13C-labeled guanidinating agents are instrumental in quantitative proteomics strategies that rely on isotopic labeling for comparative analysis of protein abundance. These reagents allow for the differential labeling of protein samples, which can then be combined and analyzed by mass spectrometry to determine relative protein levels.

Furthermore, the isourea core of this compound can be elaborated to create bifunctional chemical probes. These probes can contain the 13C-labeled guanidinyl group for detection and quantification, along with a second functional group for cross-linking to interacting molecules or for fluorescent labeling. Such probes are powerful tools for studying protein-protein interactions and identifying the targets of bioactive small molecules.

Contribution to the Methodology of Chemical Biology Tools

The availability and application of this compound have contributed to the broader field of chemical biology by providing a straightforward method for introducing a stable isotope label into specific biomolecules. Chemical biology relies on the use of small molecules to probe and manipulate biological systems, and isotopically labeled molecules are a critical component of this toolkit.

The use of this compound in peptide and protein chemistry has refined methodologies for studying post-translational modifications (PTMs). For example, the guanidination of lysine residues can be used to investigate the role of lysine modifications, such as acetylation or ubiquitination, by blocking these sites and observing the functional consequences. The 13C label provides a convenient handle for tracking the modified proteins and peptides.

Moreover, the development of chemical probes from this compound contributes to the arsenal (B13267) of tools available for activity-based protein profiling (ABPP) and other chemical proteomics techniques. These methods aim to identify the functional state of enzymes and other proteins in their native environment, and isotopically labeled probes are essential for the quantitative aspects of these experiments. isotope.com

Future Directions and Emerging Research Methodologies

Innovations in Isotopic Labeling Technologies for Enhanced Specificity and Efficiency

The precision and utility of studies involving O-Methylisourea-13C hydrochloride are intrinsically linked to the technologies used for isotopic labeling. Continuous innovation in this field is geared towards enhancing both the specificity and efficiency of incorporating the 13C isotope.

Recent advancements have moved beyond simple, uniform labeling towards more sophisticated strategies. nih.govresearchgate.net These include the development of methods for site-specific isotopic labeling, allowing researchers to introduce the 13C atom at a precise location within the O-Methylisourea molecule. This targeted approach provides a much finer tool for tracing the metabolic fate of specific carbon atoms within a biochemical pathway.

Another area of innovation lies in the development of biological systems for producing labeled compounds. For instance, genetically engineered yeast strains have been developed for the overexpression of ¹³C-labeled oligosaccharides, demonstrating the potential for bio-based production of complex labeled molecules. nih.gov These biological platforms can offer high isotopic purity and can be tailored to produce specific isotopomers. nih.govrsc.org

The table below summarizes some of the innovative isotopic labeling technologies and their potential impact on research with compounds like this compound.

TechnologyDescriptionPotential Impact on O-Methylisourea-13C Research
Site-Specific Labeling Chemical or enzymatic methods to introduce a ¹³C isotope at a predetermined atomic position.Enables precise tracking of the metabolic fate of specific carbon atoms within the molecule.
Universal ¹³C₂ Building Blocks Synthesis of versatile labeled precursors, like acetylene, from elemental ¹³C. rsc.orgProvides a cost-effective and efficient route for the synthesis of ¹³C₂-labeled O-Methylisourea and its derivatives. rsc.org
Engineered Biological Systems Utilization of genetically modified organisms (e.g., yeast) for the production of ¹³C-labeled biomolecules. nih.govOffers a sustainable and highly specific method for producing complex labeled compounds.
Hyperpolarization (HP) Techniques Methods like dynamic nuclear polarization (DNP) that dramatically increase the NMR signal of ¹³C-labeled probes. nih.govSignificantly enhances the sensitivity of detection, allowing for real-time metabolic imaging in vivo. nih.govescholarship.org

These ongoing developments in isotopic labeling are set to significantly enhance the power and precision of research utilizing this compound, enabling more detailed and insightful investigations into biochemical processes.

Integration of 13C-Labeled O-Methylisourea Applications with Multi-Omics Approaches

The true potential of this compound will be realized through its integration with multi-omics disciplines, such as proteomics, metabolomics, and genomics. This holistic approach allows for a more comprehensive understanding of how this chemical probe interacts with and influences biological systems at multiple molecular levels.

By tracing the ¹³C label from O-Methylisourea, researchers can not only follow its direct metabolic conversions but also observe its downstream effects on the proteome and metabolome. For example, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique in proteomics for quantifying changes in protein abundance. mdpi.com By combining ¹³C-labeling from O-Methylisourea with SILAC, it becomes possible to correlate changes in protein expression with the specific metabolic activities involving the labeled compound.

In metabolomics, the use of ¹³C-labeled precursors is already a cornerstone for flux analysis and pathway identification. mnms-platform.comnih.gov Integrating this compound into these workflows can provide novel insights into previously uncharacterized metabolic pathways or the perturbation of known pathways. The combination of stable isotope labeling with high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for the detailed tracking of the ¹³C label as it is incorporated into various metabolites. frontiersin.orgnih.gov

The synergy between these approaches is summarized in the table below:

Omics DisciplineIntegration with ¹³C-Labeled O-MethylisoureaResearch Insights
Proteomics Correlate metabolic fate of the probe with changes in protein expression (e.g., via SILAC). mdpi.comUnderstand the regulatory networks that respond to the presence or metabolism of O-Methylisourea.
Metabolomics Trace the incorporation of the ¹³C label into downstream metabolites. mnms-platform.comnih.govElucidate novel metabolic pathways and quantify fluxes through existing pathways. nih.govresearchgate.net
Genomics Link metabolic phenotypes observed with the probe to specific gene functions or mutations.Identify genes and genetic networks responsible for the metabolism and effects of O-Methylisourea.
Lipidomics Utilize biologically generated ¹³C-labeled internal standards for more accurate quantification of lipids. nih.govrsc.orgImprove the reliability of lipidomics data when studying the effects of O-Methylisourea on lipid metabolism.

This integrated, multi-omics strategy promises to provide a systems-level understanding of the biological role and impact of this compound, moving beyond isolated observations to a more interconnected view of cellular processes.

Advancements in Computational Modeling for Predicting and Guiding Novel Research Applications

The increasing complexity of data generated from isotopic labeling experiments necessitates the use of advanced computational models for interpretation and prediction. These models are becoming indispensable tools for designing experiments, analyzing results, and generating new hypotheses for the application of ¹³C-labeled probes like this compound.

Computational approaches, such as ¹³C-metabolic flux analysis (¹³C-MFA), allow for the quantification of intracellular metabolic fluxes by fitting experimental isotopic labeling data to a metabolic network model. researchgate.netphysiology.org Recent advancements in ¹³C-MFA include the development of algorithms for the optimal design of labeling experiments, helping researchers to select the most informative isotopic tracers and measurements to maximize the precision of flux estimations. nih.gov

Furthermore, mathematical models are being developed to integrate data from multiple parallel labeling experiments, a technique known as COMPLETE-MFA. nih.gov This approach has been shown to significantly improve both the precision and observability of fluxes in complex metabolic networks. nih.gov

Predictive modeling is also being employed to forecast the potential labeling patterns of unknown compounds, which can aid in their identification and in linking them to their biosynthetic gene clusters. nih.govnih.gov By simulating the incorporation of ¹³C from a labeled precursor like O-Methylisourea, these models can guide the search for novel metabolites and pathways.

The role of computational modeling in advancing research with ¹³C-labeled probes is highlighted in the following table:

Computational ApproachDescriptionApplication for O-Methylisourea-13C Research
¹³C-Metabolic Flux Analysis (¹³C-MFA) Quantifies intracellular metabolic fluxes by fitting isotopic labeling data to a network model. researchgate.netphysiology.orgDetermine the rates of metabolic reactions involving O-Methylisourea and its downstream products.
Optimal Experiment Design Algorithms to select the most informative isotopic tracers and labeling measurements. nih.govDesign more efficient and precise experiments to study the metabolism of this compound.
Integrated Data Analysis (e.g., COMPLETE-MFA) Combines data from multiple parallel labeling experiments for a more robust flux analysis. nih.govEnhance the accuracy and scope of metabolic flux maps derived from O-Methylisourea-13C tracing.
Predictive Labeling Pattern Modeling Simulates the expected isotopic labeling of metabolites based on known pathways. nih.govGuide the identification of novel metabolites derived from O-Methylisourea and predict its metabolic fate.

The continued development and application of these computational tools will be crucial for maximizing the scientific return from studies involving this compound and for steering future research into the most promising directions.

Exploration of New Research Domains for 13C-Labeled Chemical Probes in Complex Biological Systems

The versatility of ¹³C-labeled chemical probes like this compound opens the door to a wide array of new and exciting research domains. As our ability to synthesize, detect, and model the behavior of these probes improves, so too does the scope of biological questions we can address.

One emerging area is the study of post-translational modifications. For example, recent discoveries have shown that lactate, a product of glycolysis, can lead to a novel histone modification called lactylation, directly linking cellular metabolism to gene regulation. plos.org By analogy, ¹³C-labeled O-Methylisourea could be used to investigate novel modifications of proteins and other macromolecules, potentially uncovering new regulatory mechanisms.

The study of the tumor microenvironment is another promising frontier. The metabolic properties of cancer cells are known to be distinct from those of normal cells, and ¹³C-labeled probes are increasingly being used to study cancer metabolism in vivo. nih.gov Hyperpolarized ¹³C-pyruvate MRI, for instance, allows for the real-time, non-invasive monitoring of metabolic pathways in tumors. escholarship.org this compound could be developed as a novel probe to investigate specific metabolic vulnerabilities of cancer cells.

Furthermore, the application of ¹³C-labeled probes is expanding to investigate complex intercellular interactions and metabolic cross-talk within tissues and even whole organisms. physiology.org By tracing the flow of the ¹³C label between different cell types, researchers can unravel the intricate metabolic networks that govern the function of complex biological systems.

The table below outlines some of the new research domains where ¹³C-labeled probes are poised to make significant contributions:

Research DomainPotential Application of ¹³C-Labeled O-MethylisoureaScientific Goal
Post-Translational Modifications Investigate novel covalent modifications of proteins and other biomolecules.Uncover new layers of cellular regulation linking metabolism to cellular function.
Cancer Metabolism Develop as a probe for specific metabolic pathways active in tumors. nih.govIdentify new therapeutic targets and non-invasive biomarkers for cancer.
Intercellular Metabolic Networks Trace the transfer of metabolites derived from O-Methylisourea between different cell types. physiology.orgUnderstand the metabolic organization and communication within complex tissues.
Microbiome Research Study the metabolism of O-Methylisourea by gut microbiota and its impact on the host.Elucidate the role of the microbiome in xenobiotic metabolism and host-microbe interactions.
Neurochemistry Investigate the metabolism of O-Methylisourea within the brain and its effects on neuronal function. nih.govGain insights into brain energy metabolism and the biochemical basis of neurological disorders.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of O-Methylisourea-13C hydrochloride to achieve high isotopic purity?

  • Methodological Answer :

  • Use isotopically labeled reagents (e.g., 13C-methyl sources) in stoichiometric excess to minimize unlabeled byproducts.
  • Monitor reaction progress via ¹³C NMR to confirm isotopic incorporation at the methyl group (expected δ ~30-35 ppm for 13C-methyl) .
  • Purify via recrystallization in anhydrous ethanol or methanol to remove unreacted precursors. Validate purity using high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>99% 13C) .
  • Reference experimental design principles from literature (e.g., defining reaction milestones and task distribution in multi-step syntheses) .

Q. What analytical methods are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹³C NMR Spectroscopy : Focus on the methyl carbon resonance (δ ~30-35 ppm) to confirm isotopic labeling. Use DEPT-135 to distinguish CH₃ groups .
  • Mass Spectrometry : Employ ESI-HRMS to detect the [M+H]+ ion (m/z ~111.05 for 13C-labeled compound) and verify isotopic abundance .
  • FT-IR : Validate functional groups (e.g., C=O stretch ~1700 cm⁻¹, N-H bends ~1600 cm⁻¹) to confirm structural integrity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact.
  • Store in airtight containers under dry conditions to prevent hydrolysis.
  • Follow OSHA guidelines for chemical disposal and emergency procedures (e.g., eye wash stations, contaminated clothing protocols) .

Advanced Research Questions

Q. How does the ¹³C isotopic label affect the compound’s reactivity in nucleophilic reactions compared to the non-labeled analog?

  • Methodological Answer :

  • Conduct kinetic studies using stopped-flow NMR to compare reaction rates of labeled vs. unlabeled compounds in model reactions (e.g., amidination).
  • Calculate kinetic isotope effects (KIE) via the Arrhenius equation. A KIE >1 indicates slower reaction rates due to ¹³C’s higher mass .
  • Validate isotopic effects using computational methods (e.g., DFT calculations for transition-state energy differences) .

Q. How can researchers resolve contradictions in isotopic incorporation efficiency reported across studies?

  • Methodological Answer :

  • Audit synthetic protocols for variables like reagent purity, reaction time, and solvent hygroscopicity (e.g., trace water hydrolyzes intermediates).
  • Cross-validate results using orthogonal techniques:
  • Isotope Ratio Mass Spectrometry (IRMS) for bulk ¹³C quantification.
  • LC-MS/MS to detect low-abundance unlabeled impurities .
  • Replicate literature methods with controlled variables to identify critical parameters .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Design accelerated stability studies:
  • Store samples at pH 2–12 (buffered solutions) and temperatures (4°C to 40°C).
  • Monitor degradation via HPLC-UV (λ = 210 nm) and quantify hydrolyzed products (e.g., methylamine-13C).
  • Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How to develop a validated GC or HPLC method for quantifying trace impurities in this compound?

  • Methodological Answer :

  • GC-FID : Use a polar column (e.g., DB-WAX) with a temperature gradient (50°C to 250°C at 10°C/min). Calibrate with synthetic impurity standards (e.g., unlabeled methylisourea) .
  • HPLC-MS : Optimize mobile phase (acetonitrile/0.1% formic acid) for peak resolution. Validate LOQ/LOD using spiked samples .

Q. Can computational models predict isotopic effects on molecular interactions in biological systems?

  • Methodological Answer :

  • Perform molecular dynamics (MD) simulations to compare binding affinities of ¹³C-labeled vs. unlabeled compounds with target enzymes (e.g., amidinotransferases).
  • Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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O-Methylisourea-13C hydrochloride
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O-Methylisourea-13C hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.